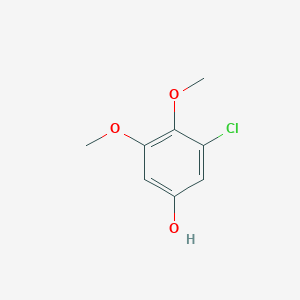

3-Chloro-4,5-dimethoxyphenol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a similar compound, 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol, was performed by an azo-coupling reaction between 3,5-dimethoxyphenol and 4-methoxy benzenediazonium tetrafluoroborate . The reaction progress was monitored by TLC, and precipitation of a solid was observed .Molecular Structure Analysis

The molecular formula of CDMP is C9H9ClO3. It is an aromatic ring that contains three functional groups: a chlorine atom, two methoxy (CH3O) groups, and a hydroxyl (OH) group.Wissenschaftliche Forschungsanwendungen

Molecular and Chemical Studies

The compound 3-Chloro-4,5-dimethoxyphenol and related derivatives have been studied extensively in various chemical contexts. For instance, Pathade et al. (2020) conducted a comprehensive investigation on a compound closely related to this compound, employing density functional theory (DFT). They synthesized and characterized the compound using UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopic methods, providing insights into its molecular structure, vibrational assignments, and chemical reactivity (Pathade et al., 2020).

Enzymatic and Antioxidant Applications

The compound's derivatives have also found application in the field of biochemistry and enzyme-mediated reactions. For example, Adelakun et al. (2012) explored the laccase-mediated oxidation of a derivative of this compound. They synthesized a dimer with high antioxidant capacity, demonstrating potential applications of these compounds in enhancing antioxidant activities (Adelakun et al., 2012).

Material Science and Synthesis

The compound and its derivatives have also been a focus in material science and synthetic chemistry. Jin et al. (2001) reported a convenient preparation method for an isomer of this compound, which is a key intermediate used in the synthesis of the BAL family of linkers and resins. These linkers and resins have shown utility in solid-phase synthesis of peptides and non-peptides, demonstrating the compound's relevance in the field of synthetic chemistry (Jin et al., 2001).

Safety and Hazards

The safety data sheet for a related compound, 3,5-Dimethoxyphenol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-Chloro-4,5-dimethoxyphenol are not fully understood due to limited research. It is known that phenolic compounds can interact with proteins, enzymes, and other biomolecules, often through hydrogen bonding or hydrophobic interactions .

Cellular Effects

The cellular effects of this compound are currently unknown. Phenolic compounds can influence cell function in various ways, such as modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well-studied. Phenolic compounds can exert their effects at the molecular level through several mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Phenolic compounds can be involved in various metabolic pathways, interacting with different enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-understood. Phenolic compounds can interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

3-chloro-4,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-11-7-4-5(10)3-6(9)8(7)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMKXAWHVGQBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

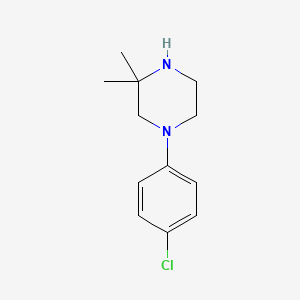

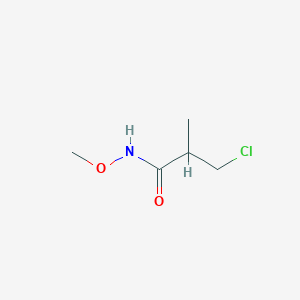

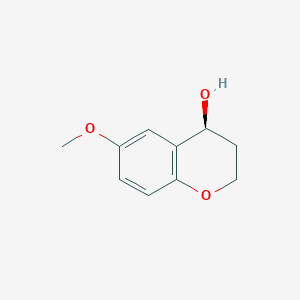

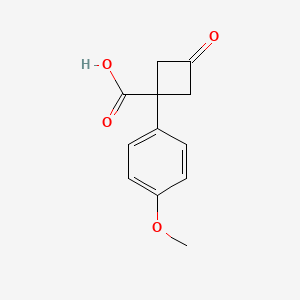

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrospiro[indene-1,2'-morpholine]](/img/structure/B1425396.png)

![2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1425400.png)

![7-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1425401.png)